1-(pyridin-4-yl)butane-2,3-diol hydrochloride
Description
BenchChem offers high-quality 1-(pyridin-4-yl)butane-2,3-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(pyridin-4-yl)butane-2,3-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-pyridin-4-ylbutane-2,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-7(11)9(12)6-8-2-4-10-5-3-8;/h2-5,7,9,11-12H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLVVFHWRIZQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=NC=C1)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Comprehensive Structure Elucidation of 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride
Abstract
The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery and chemical research. This guide provides an in-depth, methodology-driven approach to the complete structure elucidation of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride. We navigate the process from the initial confirmation of molecular formula and identification of functional groups to the detailed mapping of the atomic framework and the definitive assignment of stereochemistry. By integrating data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, advanced multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography, this whitepaper presents a logical, self-validating workflow. The causality behind each analytical choice is explained, offering field-proven insights for researchers, scientists, and drug development professionals tasked with characterizing novel chemical entities.
Introduction: The Analytical Challenge
1-(pyridin-4-yl)butane-2,3-diol hydrochloride is a small molecule featuring a heterocyclic pyridine ring linked to a butane-diol chain. The presence of two adjacent chiral centers at the C2 and C3 positions of the butane chain introduces stereochemical complexity, resulting in the possibility of (2R,3R), (2S,3S), (2R,3S), and (2S,3R) stereoisomers. Furthermore, its formulation as a hydrochloride salt influences its physical properties and spectroscopic signature. A precise and complete structural assignment is critical for understanding its structure-activity relationship (SAR), ensuring batch-to-batch consistency in manufacturing, and meeting regulatory standards. This guide outlines a systematic and robust workflow to address this analytical challenge.
The Elucidation Workflow: A Multi-Modal Spectroscopic & Crystallographic Approach
The structure elucidation of a novel compound is not a linear process but an integrated strategy where each analytical technique provides a unique piece of the puzzle. The workflow begins with foundational techniques that define the molecule's basic parameters (elemental composition, functional groups) and progresses to more sophisticated methods that map its intricate connectivity and three-dimensional arrangement.
Caption: Logical workflow for structure elucidation.
Foundational Analysis: Molecular Formula and Functional Groups
The initial step involves confirming the elemental composition and identifying the key functional groups present. This foundational data provides the necessary constraints for interpreting more complex spectroscopic data.
2.1.1 High-Resolution Mass Spectrometry (HRMS)
-
Expertise & Rationale: HRMS is chosen over standard mass spectrometry because its high mass accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental composition from the measured mass-to-charge ratio (m/z). This is a critical first step that validates the molecular formula.[1] For 1-(pyridin-4-yl)butane-2,3-diol, we expect to observe the protonated molecular ion [M+H]⁺ corresponding to the free base.
-
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 1 mg of the hydrochloride salt in 1 mL of methanol to a final concentration of 1 mg/mL. Further dilute to ~10 µg/mL using 50:50 methanol:water with 0.1% formic acid.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Operate in positive ion mode.
-
Data Acquisition: Acquire data over an m/z range of 50-500.
-
Data Processing: Use the instrument's software to calculate the elemental composition for the observed [M+H]⁺ peak.
-
-
Data Presentation
| Parameter | Expected Value (for C₉H₁₃NO₂) | Observed Value | Mass Error (ppm) |
| [M+H]⁺ Mass-to-Charge | 168.10191 | 168.1021 | 1.1 |
2.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify characteristic vibrations of functional groups. For this molecule, we expect to see distinct signals for the alcohol O-H groups, the aromatic pyridine ring, and indications of the hydrochloride salt.[2]
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Collection: Apply pressure to ensure good contact and record the sample spectrum.
-
Data Acquisition: Typically scan from 4000 to 400 cm⁻¹.
-
-
Data Presentation
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3350 (broad) | Strong | O-H Stretch (Diol) | The broadness is due to intermolecular hydrogen bonding.[2] |
| ~2800-3000 | Medium | C-H Stretch (Aliphatic) | Corresponds to the sp³ C-H bonds of the butane chain. |
| ~2400-2700 (broad) | Weak-Medium | N⁺-H Stretch (Pyridinium ion) | Broad absorption characteristic of amine salts. |
| ~1600, ~1500 | Medium-Strong | C=C and C=N Stretch (Pyridine Ring) | Characteristic aromatic ring vibrations.[3] |
| ~1050-1100 | Strong | C-O Stretch (Secondary Alcohols) | The strong intensity is typical for the C-O bond in alcohols.[4] |
Mapping the Skeleton: 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D and 2D experiments is required to assign every proton and carbon and establish their connectivity.[5]
-
Experimental Protocol: NMR Sample Preparation
-
Dissolve ~10-15 mg of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ will allow observation of the exchangeable -OH and -N⁺H protons, while D₂O will exchange these protons for deuterium, causing their signals to disappear, which is a useful diagnostic tool.
-
Transfer the solution to a 5 mm NMR tube.
-
2.2.1 Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
-
¹H NMR Rationale: Provides information on the number of distinct proton environments, their chemical shift (electronic environment), integration (relative number of protons), and splitting patterns (neighboring protons).
-
¹³C NMR Rationale: Provides information on the number of distinct carbon environments.
2.2.2 2D NMR - Establishing Connectivity
-
Expertise & Rationale: While 1D NMR identifies the pieces of the puzzle, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity within the butane chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal it is attached to, definitively linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting the butane chain fragment to the pyridine ring.
-
Caption: Key HMBC correlations linking the butane chain to the pyridine ring.
2.2.3 Summarized NMR Data (Hypothetical, in DMSO-d₆)
| Position | δ ¹H (ppm), (mult, J in Hz, int) | δ ¹³C (ppm) | Key HMBC Correlations (from H to C) |
| H2'/H6' | 8.8 (d, 6.0, 2H) | 150.0 | C4', C2'/C6' |
| H3'/H5' | 7.8 (d, 6.0, 2H) | 122.5 | C4', C3'/H5' |
| C4' | - | 148.0 | - |
| C1 | 2.8 (m, 2H) | 38.0 | C2, C3, C4', C3'/C5' |
| C2 | 3.9 (m, 1H) | 72.5 | C1, C3, C4 |
| C3 | 3.5 (m, 1H) | 74.0 | C1, C2, C4 |
| C4 | 1.1 (d, 6.5, 3H) | 18.5 | C2, C3 |
| OH-2 | 5.1 (d, 4.5, 1H) | - | C2, C3 |
| OH-3 | 4.8 (d, 5.0, 1H) | - | C2, C3 |
The Definitive Proof: Single-Crystal X-ray Crystallography
-
Expertise & Rationale: While the spectroscopic data provides a robust hypothesis for the structure, single-crystal X-ray crystallography provides the "gold standard" of proof.[6] It yields a three-dimensional model of the molecule in the solid state, which unambiguously confirms atomic connectivity, reveals the relative stereochemistry of the chiral centers (e.g., syn vs. anti), and characterizes the hydrogen bonding network involving the diol, the pyridinium ion, and the chloride counter-ion.[7][8]
-
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation. Dissolve the compound in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to minimize thermal motion.
-
Structure Solution & Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise atomic coordinates.
-
-
Data Presentation
| Parameter | Example Data |
| Chemical Formula | C₉H₁₄ClNO₂ |
| Formula Weight | 203.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95° |
| Volume | 1005 ų |
| Z (Molecules/unit cell) | 4 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Computational Corroboration
-
Expertise & Rationale: Computational chemistry, particularly using Density Functional Theory (DFT), can serve as a powerful tool to corroborate spectroscopic assignments.[9] By building a model of the proposed structure, one can predict the ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental shifts significantly increases the confidence in the structural assignment.
Synthesis of Findings: The Confirmed Structure
The convergence of data from all analytical techniques provides an undeniable confirmation of the structure.
-
HRMS confirmed the molecular formula as C₉H₁₃NO₂.
-
FTIR identified the presence of hydroxyl, aliphatic C-H, aromatic pyridine, and pyridinium N⁺-H functional groups.
-
1D and 2D NMR spectroscopy established the carbon-hydrogen framework, confirming a 4-substituted pyridine ring and a butane-2,3-diol chain. Crucially, HMBC correlations between the C1 protons of the butane chain and carbons C3'/C4'/C5' of the pyridine ring locked the two fragments together.
-
Single-Crystal X-ray Crystallography provided the definitive 3D structure, confirming the connectivity derived from NMR and, most importantly, establishing the relative stereochemistry of the hydroxyl groups at C2 and C3. It also confirmed the location of the proton on the pyridine nitrogen and the presence of the chloride counter-ion.
Conclusion
The structure elucidation of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride is successfully achieved through a systematic, multi-technique approach. Each method provides essential, complementary information, culminating in a self-validating and unambiguous structural assignment. This guide demonstrates that a logical workflow, beginning with foundational analysis and progressing through detailed spectroscopic mapping to definitive crystallographic confirmation, represents the gold standard for chemical characterization in a modern research and development environment.
References
-
Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. Available at: [Link]
-
Zare Shahneh, M. R. (n.d.). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California. Available at: [Link]
-
Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis. Available at: [Link]
-
Watanabe, K., & Yamamoto, I. (2007). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]
-
Glenn, D. F., & Edwards, W. B. (1968). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Pyridine. Available at: [Link]
-
Böcker, S., & Dührkop, K. (2016). Computational Methods for Small Molecule Identification. ResearchGate. Available at: [Link]
-
Gaweł, A., et al. (2018). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. Available at: [Link]
-
Bull, J. A., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters. Available at: [Link]
-
Kaczmarczyk, E., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. Isaac Scientific Publishing. Available at: [Link]
-
Qian, X., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature. Available at: [Link]
-
Hesketh, J. (2020). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Manchester. Available at: [Link]
-
ResearchGate. (n.d.). Single-crystal X-ray structure of the hydrochloride salt of compound 1. Available at: [Link]
-
de Armas, H. N., et al. (2023). Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole. PubMed. Available at: [Link]
-
Filarowski, A., et al. (2003). FT-IR (7500−1800 cm-1) Study of Hydrogen-Bond Complexes between Phenols−OH(OD) and Pyridine. Evidence of Proton Transfer in the Second Vibrational Excited State. The Journal of Physical Chemistry A. Available at: [Link]
-
Fricks, I. P., et al. (2022). Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. Crystal Growth & Design. Available at: [Link]
-
ResearchGate. (n.d.). ¹H-NMR (a) and ¹³C-NMR (b) spectra of diol compound. Available at: [Link]
-
Bull, J. A., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. American Chemical Society. Available at: [Link]
-
Kłosiński, K., et al. (2022). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. MDPI. Available at: [Link]
-
Smith, B. C. (2017). The C-O Bond, Part I: Introduction and The Infrared Spectroscopy of Alcohols. Spectroscopy. Available at: [Link]
-
NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). FTIR-18 || IR spectra of Alcohols & phenols. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. Characterization of the hydrochloride salt hemihydrate as a new salt of the antifungal agent tioconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride: A Mechanistic Whitepaper
Abstract
The pyridin-4-yl moiety is a privileged scaffold in modern medicinal chemistry, integral to a diverse array of therapeutic agents. This technical guide delves into the hypothesized mechanism of action of a novel compound, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride. Drawing upon the established pharmacology of structurally analogous compounds, we posit that this agent likely exerts its biological effects through immunomodulatory and antimitotic pathways. This whitepaper will explore the potential molecular targets, signaling cascades, and cellular consequences of treatment with this compound. Furthermore, we will outline detailed experimental protocols for the scientific community to validate these hypotheses and further elucidate the compound's therapeutic promise.
Introduction: The Prominence of the Pyridin-4-yl Scaffold in Drug Discovery
The pyridine ring is a fundamental heterocyclic motif frequently incorporated into the design of bioactive molecules, agrochemicals, and natural products[1]. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its basic nitrogen atom, which can be protonated at physiological pH, contribute to its versatility in engaging biological targets. The pyridin-4-yl isomer, in particular, has been a cornerstone in the development of drugs targeting a wide spectrum of diseases.
Compounds bearing the pyridin-4-yl group have demonstrated activity as inhibitors of critical cellular enzymes such as kinases (e.g., AKT)[2], PARP1[3], and NADPH oxidase[4], and as modulators of various receptors including cannabinoid receptors (CB1)[5], neuropeptide Y receptors (NPY5)[6], P2X7 receptors[7], and transient receptor potential vanilloid 3 (TRPV3) channels[8]. This structural motif is also found in compounds with applications as antifungal agents[9], direct thrombin inhibitors[10], and modulators of the NLRP3 inflammasome[11]. This rich pharmacological history underscores the potential for novel pyridin-4-yl derivatives, such as 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, to exhibit significant biological activity.
A patent for pyridin-4-yl derivatives highlights their potential as immunomodulating agents[12]. Furthermore, detailed research on pyridinyl compounds has revealed their function as antimitotic prodrugs, which are bioactivated by cytochrome P450 1A1 (CYP1A1) and subsequently disrupt microtubule dynamics[13]. Based on these precedents, this guide will focus on the plausible dual mechanisms of immunomodulation and antimitotic activity for 1-(pyridin-4-yl)butane-2,3-diol hydrochloride.
Hypothesized Mechanism of Action: A Dual Approach to Disease Modification
We propose a dual mechanism of action for 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, centered on immunomodulation and the disruption of cellular division. These two pathways are often interconnected, particularly in the context of oncology and autoimmune diseases.
Immunomodulatory Effects
Drawing from the patent describing pyridin-4-yl derivatives as immunomodulating agents, we hypothesize that 1-(pyridin-4-yl)butane-2,3-diol hydrochloride may influence the activity of key immune cells and signaling pathways[12]. The pyridine nitrogen could play a crucial role in interacting with amino acid residues in the active sites of immune-related proteins.
Potential Molecular Targets:
-
Cytokine Receptors: The compound may act as an antagonist or partial agonist at cytokine receptors, modulating inflammatory responses.
-
Signal Transduction Kinases: Inhibition of kinases involved in immune cell activation, such as Janus kinases (JAKs) or spleen tyrosine kinase (Syk), is a plausible mechanism.
-
NLRP3 Inflammasome: Given that related scaffolds can inhibit the NLRP3 inflammasome, this compound might suppress the production of pro-inflammatory cytokines IL-1β and IL-18[11].
The following diagram illustrates a potential immunomodulatory signaling pathway that could be affected by the compound.
Caption: Hypothesized immunomodulatory pathway.
Antimitotic Activity through Microtubule Disruption
A compelling hypothesis for the mechanism of action of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride is its role as an antimitotic agent, similar to other pyridinyl derivatives[13]. This mechanism is particularly relevant in cancer therapy.
Proposed Pathway:
-
Prodrug Bioactivation: The compound may act as a prodrug that is selectively activated in cancer cells overexpressing cytochrome P450 1A1 (CYP1A1). CYP1A1 could catalyze an oxidative N-dealkylation or other metabolic transformation of the butane-2,3-diol side chain[13].
-
Microtubule Targeting: The activated form of the compound could then bind to tubulin, potentially at the colchicine-binding site, and inhibit microtubule polymerization[13].
-
Cell Cycle Arrest and Apoptosis: Disruption of microtubule dynamics would lead to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells[13].
The following diagram illustrates the proposed antimitotic workflow.
Caption: Proposed antimitotic mechanism of action.
Experimental Validation Protocols
To substantiate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary.
Synthesis of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride
The synthesis of related pyridinyl compounds has been described in the literature[14][15][16]. A plausible synthetic route for the target compound could involve the reaction of a suitable pyridin-4-yl precursor with a butane-2,3-dione equivalent, followed by reduction and salt formation. A general synthetic scheme is proposed below.
Caption: Proposed synthetic pathway.
In Vitro Assays for Immunomodulatory Activity
Protocol 1: Cytokine Release Assay
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a specific immune cell line (e.g., THP-1 macrophages).
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).
-
Treatment: Concurrently treat the cells with varying concentrations of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride.
-
Analysis: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant and measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead array.
-
Causality: A dose-dependent decrease in cytokine production would suggest an immunomodulatory effect.
Protocol 2: Kinase Inhibition Assay
-
Assay Setup: Utilize a commercially available kinase assay kit for a panel of immune-related kinases (e.g., JAK1, JAK2, JAK3, TYK2, Syk).
-
Incubation: Incubate the recombinant kinase, its specific substrate, and ATP with varying concentrations of the test compound.
-
Detection: Measure kinase activity by quantifying the amount of phosphorylated substrate, often through luminescence or fluorescence.
-
Causality: A reduction in kinase activity will identify specific molecular targets of the compound.
In Vitro Assays for Antimitotic Activity
Protocol 1: Cell Viability and Proliferation Assay
-
Cell Lines: Use a panel of cancer cell lines with varying levels of CYP1A1 expression (e.g., CYP1A1-positive MCF-7 and MDA-MB-468, and CYP1A1-negative MDA-MB-231)[13].
-
Treatment: Treat the cells with a range of concentrations of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride for 48-72 hours.
-
Analysis: Assess cell viability using an MTS or MTT assay.
-
Causality: Selective cytotoxicity in CYP1A1-positive cell lines would support the prodrug hypothesis[13].
Protocol 2: Cell Cycle Analysis
-
Treatment: Treat a CYP1A1-positive cancer cell line with the IC50 concentration of the compound for 24 hours.
-
Staining: Fix the cells and stain their DNA with a fluorescent dye such as propidium iodide.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Causality: An accumulation of cells in the G2/M phase would indicate mitotic arrest[13].
Protocol 3: Tubulin Polymerization Assay
-
Assay Setup: Use a cell-free tubulin polymerization assay kit.
-
Incubation: Incubate purified tubulin with the test compound and monitor the change in fluorescence or absorbance over time as polymerization occurs.
-
Causality: Inhibition of tubulin polymerization would provide direct evidence of microtubule targeting[13].
Quantitative Data Summary
The following table presents hypothetical, yet plausible, quantitative data that could be generated from the proposed experiments to support the dual mechanism of action.
| Assay | Cell Line/Target | Parameter | Hypothetical Value |
| Cytokine Release (TNF-α) | LPS-stimulated THP-1 | IC50 | 5 µM |
| Kinase Inhibition | JAK2 | IC50 | 2 µM |
| Cell Viability | MCF-7 (CYP1A1+) | IC50 | 1 µM |
| Cell Viability | MDA-MB-231 (CYP1A1-) | IC50 | > 50 µM |
| Cell Cycle Analysis | MCF-7 | % G2/M Arrest | 75% at 1 µM |
| Tubulin Polymerization | Purified Tubulin | IC50 | 10 µM |
Potential Therapeutic Applications and Future Directions
The hypothesized dual mechanism of action of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride suggests its potential utility in diseases where both immune dysregulation and cellular proliferation are pathogenic drivers.
-
Oncology: The antimitotic activity, particularly if selective for CYP1A1-expressing tumors, makes it a promising candidate for various cancers, including certain breast cancers[13]. Its immunomodulatory properties could further enhance its anti-cancer efficacy by altering the tumor microenvironment.
-
Autoimmune and Inflammatory Diseases: By suppressing pro-inflammatory cytokine production and inhibiting key inflammatory kinases, the compound could be beneficial in treating conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Future research should focus on confirming the hypothesized mechanisms through the outlined experimental protocols. In vivo studies in relevant animal models of cancer and inflammatory diseases will be crucial to evaluate the compound's efficacy, pharmacokinetics, and safety profile. The potential for the 2,3-butanediol moiety to influence metabolic parameters, as suggested by studies on 2,3-butanediol itself, should also be investigated[17].
Conclusion
While direct experimental data on 1-(pyridin-4-yl)butane-2,3-diol hydrochloride is currently lacking, a thorough analysis of the extensive literature on the pyridin-4-yl scaffold allows for the formulation of a strong, testable hypothesis regarding its mechanism of action. We propose that this compound acts as a dual immunomodulatory and antimitotic agent. This whitepaper provides a comprehensive framework for the scientific community to investigate this promising molecule, from its synthesis to its potential therapeutic applications. The elucidation of its precise mechanism of action will undoubtedly contribute to the broader understanding of pyridin-4-yl-based therapeutics and may lead to the development of a novel treatment for a range of debilitating diseases.
References
- Pyridin-4-yl derivatives. (n.d.). Google Patents.
- Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. (n.d.). PMC.
- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (2014). Journal of Chemical Sciences, 126(4), 1055–1062.
- Treatment of wild-type mice with 2,3-butanediol, a urinary biomarker of Fmo5 −/− mice, decreases plasma cholesterol and epididymal fat deposition. (2022). PMC.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). PMC.
- Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. (2002). PubMed.
- In vitro and in vivo characterization of 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt, a potent and selective NPY5 receptor antagonist. (2003). PubMed.
- Use of 5 pyridin-4-yl-1,3-thiazoles for controlling phytopathogenic fungi. (n.d.). PubChem.
- Synthesis and biological evaluation of direct thrombin inhibitors bearing 4-(piperidin-1-yl)pyridine at the P1 position with potent anticoagulant activity. (2013). PubMed.
- Synthesis routes of 1-(Pyridin-3-yl)butane-1,3-dione. (n.d.). Benchchem.
- Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl). (n.d.). Google Patents.
- Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists. (2008). PubMed.
- Polysubstituted Pyridines from 1,4-Oxazinone Precursors. (2024). PMC.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI.
- Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. (2024). PubMed.
- Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed.
- Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2025). Preprints.org.
Sources
- 1. Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
- 5. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo characterization of 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt, a potent and selective NPY5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro activity of 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine and 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of 5 pyridin-4-yl-1,3-thiazoles for controlling phytopathogenic fungi - Patent US-9198426-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of direct thrombin inhibitors bearing 4-(piperidin-1-yl)pyridine at the P1 position with potent anticoagulant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents [patents.google.com]
- 13. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]
- 16. preprints.org [preprints.org]
- 17. Treatment of wild-type mice with 2,3-butanediol, a urinary biomarker of Fmo5 −/− mice, decreases plasma cholesterol and epididymal fat deposition - PMC [pmc.ncbi.nlm.nih.gov]
The Chelate of Symmetry: A Technical Guide to Pyridine-Containing Diols
Executive Summary
This technical guide explores the structural evolution, synthetic pathways, and catalytic utility of pyridine-containing diols , with a specific focus on 2,6-bis(hydroxymethyl)pyridine (BHMP) and its chiral derivatives. Unlike simple aliphatic diols, the incorporation of the pyridine nitrogen atom creates a rigid, tridentate binding pocket (N,O,O) that has revolutionized coordination chemistry, supramolecular assembly, and asymmetric catalysis.
Part 1: The Structural Paradigm & Historical Context
The discovery of pyridine-containing diols is inextricably linked to the industrial availability of 2,6-lutidine (2,6-dimethylpyridine) and the biological isolation of dipicolinic acid (pyridine-2,6-dicarboxylic acid) from bacterial spores (e.g., Bacillus subtilis).
While dipicolinic acid was known in the late 19th century as an oxidation product of lutidine, the "diol" variant—2,6-bis(hydroxymethyl)pyridine —emerged as a critical scaffold only after the advent of selective hydride reducing agents (LiAlH₄, NaBH₄) in the 1940s and 50s.
The "Pincer" Effect
The core value of this scaffold lies in its geometry. The pyridine nitrogen provides a "hard" donor atom, while the two pendant hydroxyl groups offer flexible "hemilabile" coordination sites.
-
Achiral Utility: The parent BHMP forms stable pincer complexes with transition metals (Ru, Pd, Zn), serving as a precursor for supramolecular self-assembly (e.g., Fujita’s cages).
-
Chiral Utility: Substitution at the benzylic positions (creating C₂-symmetric chiral diols) allows for stereochemical communication in asymmetric catalysis, mimicking the function of enzymes.
Part 2: Synthetic Pathways (Technical Deep Dive)
The Benchmark Synthesis: Reduction of Diesters
The most robust route to 2,6-bis(hydroxymethyl)pyridine is the reduction of dimethyl pyridine-2,6-dicarboxylate. This method avoids the harsh conditions required to reduce the carboxylic acid directly.
Mechanistic Causality
-
Why Esterification first? Direct reduction of the carboxylic acid requires powerful reducing agents (e.g., LiAlH₄) that can be dangerous at scale and difficult to work up due to aluminum salts. Converting to the diester allows the use of Sodium Borohydride (NaBH₄) , which is safer, cheaper, and chemoselective (leaving the pyridine ring intact).
-
Solvent Choice: Ethanol or Methanol is used to solubilize the borohydride, facilitating the nucleophilic attack of the hydride on the carbonyl carbon.
Experimental Protocol: Synthesis of 2,6-Bis(hydroxymethyl)pyridine
Reference Standard: Adapted from methodologies cited in BenchChem and RSC Green Chemistry [1, 2].
Reagents:
-
Dimethyl pyridine-2,6-dicarboxylate (10.0 g, 51.2 mmol)
-
Sodium Borohydride (NaBH₄) (4.0 g, 105 mmol, ~2.05 eq)
-
Absolute Ethanol (100 mL)
-
CaCl₂ (Catalytic amount, optional to activate NaBH₄)
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with N₂.
-
Dissolution: Charge the flask with dimethyl pyridine-2,6-dicarboxylate and Absolute Ethanol. Cool to 0°C in an ice bath.
-
Reduction: Add NaBH₄ portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
-
Activation: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. (TLC monitoring: 50% EtOAc/Hexane; Product R_f ~ 0.2).
-
Quench: Cool back to 0°C. Slowly add Acetone (10 mL) to destroy excess hydride, followed by saturated NH₄Cl solution (20 mL).
-
Workup: Remove ethanol under reduced pressure. Extract the aqueous residue with EtOAc (3 x 50 mL). The pyridine diol is polar; if extraction is difficult, continuous extraction (Soxhlet) with CHCl₃ is recommended.
-
Purification: Recrystallize from Acetone/Hexane or sublime under high vacuum.
-
Target Yield: 85-92%
-
Appearance: White crystalline solid (MP: 112–114°C).
-
Visualization of Synthesis Logic
Figure 1: The industrial and laboratory pathway from lutidine to the functional pyridine diol scaffold.
Part 3: Chiral Evolution & Catalytic Applications
The true power of pyridine diols was realized when researchers attached chiral groups to the scaffold. This created C₂-symmetric ligands, a concept popularized by Kagan and later Evans, which minimizes the number of competing transition states in catalytic reactions.
Asymmetric Addition of Diethylzinc
Chiral pyridine diols (often derived from chiral amino acids or tartaric acid) serve as ligands for the enantioselective addition of organozinc reagents to aldehydes.
-
Mechanism: The pyridine nitrogen coordinates to the Zinc, while the alkoxides form a rigid bimetallic transition state. The chiral bulk directs the incoming nucleophile to the Si or Re face of the aldehyde.
-
Self-Validation: The formation of a specific enantiomer (measured by HPLC) validates the ligand's structural integrity.
Quantitative Comparison of Ligand Efficiency
| Ligand Scaffold | Symmetry | Metal Center | Reaction Type | Typical ee% | Reference |
| BHMP (Parent) | Achiral | Zn(II) | Achiral Addition | 0% | [3] |
| Pybox (Oxazoline) | C₂ | Cu(II) | Cyclopropanation | >90% | [4] |
| Chiral Pyridyl Diol | C₁ or C₂ | Zn(II) | Et₂Zn Addition | 85-96% | [5] |
| Pincer (N,O,O) | C₂ | Ru(II) | Hydrogenation | >95% | [6] |
Part 4: Advanced Applications (Supramolecular & Medicinal)[1]
Supramolecular Coordination Cages
The 120° angle of the 2,6-disubstituted pyridine allows BHMP derivatives to act as "corner units" in molecular squares and cages.
-
Makoto Fujita's Work: While often using 4,4'-bipyridine, the cis-blocking nature of pyridine diol chelates allows for the construction of finite molecular bowls that can encapsulate drug molecules or catalyze reactions within their cavity [7].
Medicinal Chemistry: The HIV Protease Connection
While BHMP itself is not a drug, the pyridine-diol motif is a structural isostere found in HIV protease inhibitors.
-
Indinavir & Atazanavir: These drugs utilize a hydroxyethylamine core (transition state mimic). However, pyridine rings are frequently incorporated at the P1/P2 positions to improve solubility (via protonation of the pyridine nitrogen) and bioavailablity.
-
Integrase Inhibitors: Modern Integrase Strand Transfer Inhibitors (INSTIs) like Raltegravir and Dolutegravir rely heavily on pyridine-like scaffolds (pyridinones) to chelate the Magnesium ions in the viral active site [8]. The "diol" functionality in early research mimics the chelation required for this mechanism.
Biological Mechanism Diagram
Figure 2: The generalized mechanism of action for pyridine diols in both catalysis (Zinc addition) and inhibition (Magnesium chelation).
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol from 2,6-lutidine.Link
-
RSC Green Chemistry. (2013). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.[1]Link
-
ChemicalBook. (2026).[2][3] 2,6-Pyridinedimethanol Properties and Synthesis.Link
-
Chemical Society Reviews. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis.[4]Link
-
Diva Portal. (2003). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis.[4][5][6]Link
-
Bentham Science. (2024). Chiral Heterobidentate Pyridine Ligands for Asymmetric Catalysis.Link
-
NIST WebBook. (2025). 2,6-Pyridinedimethanol Mass Spectrum and IR Data.[7][8]Link
-
MDPI. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety.[3][9]Link
Sources
- 1. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,6-Pyridinedimethanol | 1195-59-1 [chemicalbook.com]
- 3. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 4. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications [diva-portal.org]
- 7. 2,6-Pyridinedimethanol [webbook.nist.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Scientists from the Zelinsky Institute published a review on the synthesis of pyridine-containing inhibitors of HIV-1 integrase » N.D. Zelinsky Institute of Organic Chemistry [zioc.ru]
Methodological & Application
Application Notes & Protocols: A Tiered Approach for the In Vitro Characterization of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride
Abstract
This document provides a comprehensive guide for the initial in vitro evaluation of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, a novel chemical entity featuring a pyridinyl scaffold. The pyridine nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including significant antiproliferative and kinase-inhibiting properties.[1][2][3] Given the therapeutic potential inherent in its core structure, a systematic, multi-tiered approach to characterization is essential for elucidating its biological function. This guide presents a logical workflow, beginning with fundamental cytotoxicity screening to establish a biological activity window, followed by proposed secondary assays to explore potential mechanisms of action, such as enzyme inhibition and receptor binding. The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the foundational methodologies required to profile this compound effectively.
Introduction and Scientific Rationale
The compound 1-(pyridin-4-yl)butane-2,3-diol hydrochloride belongs to the broad class of pyridine derivatives, which are heterocyclic compounds integral to numerous FDA-approved drugs.[2] The pyridine ring can engage in various non-covalent interactions, while the butane-2,3-diol moiety introduces hydroxyl groups capable of forming critical hydrogen bonds with biological targets.[2] Many pyridine-containing molecules have been identified as potent anticancer agents, acting through mechanisms such as apoptosis induction and cell cycle disruption.[4][5]
Due to the lack of established biological data for this specific molecule, the initial investigative phase must be both broad and systematic. The primary objective is to answer two fundamental questions:
-
Does the compound elicit a biological response in a cellular context, and at what concentration range?
-
Based on the initial response, what are the most probable mechanisms of action to investigate further?
This guide proposes a tiered assay cascade, a standard strategy in early drug discovery, to efficiently profile the compound.[6][7] We begin with general cell health assays (Tier 1) before suggesting more specific, target-oriented investigations (Tier 2).
Compound Handling and Preparation
Scientific integrity begins with the proper handling of the test article. As a hydrochloride salt, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride is anticipated to have enhanced aqueous solubility.[8]
Protocol 1: Stock Solution Preparation
-
Initial Solubility Test: Before preparing a high-concentration stock, test the compound's solubility in standard laboratory solvents (e.g., sterile water, DMSO, ethanol) at a low concentration (e.g., 1 mg/mL).
-
Primary Stock Preparation:
-
Accurately weigh a precise amount of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride.
-
Dissolve in sterile, nuclease-free Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM).
-
Scientist's Note: While the hydrochloride salt form suggests water solubility, using DMSO for the primary stock is standard practice as it ensures complete solubilization at high concentrations and is compatible with most cell culture media at low final concentrations (<0.5%).
-
-
Aliquoting and Storage:
-
Aliquot the primary stock into single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the highest dose wells remains non-toxic to the cells (typically ≤0.5%).
Tier 1 Assays: General Cytotoxicity and Viability Screening
The first step is to determine if the compound affects cell viability and to identify its effective concentration range. We recommend screening against a panel of cell lines, for instance, a non-cancerous line (e.g., HEK-293) and multiple cancer cell lines from different tissues (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer), as the activity of pyridine derivatives can be cell-type specific.[1][5][9]
Protocol 2: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11]
Materials:
-
Target cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
1-(pyridin-4-yl)butane-2,3-diol hydrochloride working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include vehicle control wells (medium with the same final DMSO concentration as the test wells) and blank wells (medium only, no cells).[10]
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[12]
Protocol 3: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[10][13] It is an excellent orthogonal method to complement the MTT assay.
Materials:
-
Target cell lines
-
Complete culture medium (low serum, e.g., 1%, is recommended to reduce background).[10]
-
96-well flat-bottom plates
-
Compound working solutions
-
Commercially available LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (provided with kit, for maximum LDH release control)
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Setup Controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Maximum Release Control: Cells treated with lysis buffer 45 minutes before the end of incubation.
-
Medium Background Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Transfer: Centrifuge the plate at ~250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.[13]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 490 nm within 1 hour.
Data Presentation and Interpretation (Tier 1)
The results from the cytotoxicity assays can be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell viability by 50%.[10]
Calculations:
-
% Viability (MTT): [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
% Cytotoxicity (LDH): [(Abs_sample - Abs_vehicle) / (Abs_max_release - Abs_vehicle)] * 100
The calculated values can be plotted against the log of the compound concentration to determine the IC₅₀ using non-linear regression analysis.
Table 1: Hypothetical Tier 1 Screening Results for 1-(pyridin-4-yl)butane-2,3-diol hydrochloride (48h Incubation)
| Cell Line | Assay Type | IC₅₀ (µM) [Mean ± SD] |
| MCF-7 | MTT | 15.2 ± 2.1 |
| A549 | MTT | 28.9 ± 4.5 |
| HepG2 | MTT | 18.5 ± 3.3 |
| HEK-293 | MTT | > 100 |
| MCF-7 | LDH | 17.8 ± 2.9 |
Tier 2 Assays: Mechanistic Elucidation
Based on the Tier 1 results, a logical next step can be formulated. The structure of the compound, with its pyridinyl and diol moieties, suggests two plausible high-level mechanisms: enzyme inhibition or receptor interaction.
Caption: Decision workflow for selecting Tier 2 assays based on Tier 1 results.
Scenario A: Investigating Enzyme Inhibition
Rationale: Pyridine derivatives are well-represented among kinase inhibitors.[3][14] If the compound shows potent and selective cytotoxicity against cancer cells, screening for kinase inhibition is a logical next step.
Protocol 4: General Biochemical Kinase Inhibition Assay (Fluorescence-based)
This protocol describes a general method to assess if the compound can inhibit the activity of a purified kinase enzyme in vitro. A commercial kit for a specific kinase (e.g., AKT, a common target)[3] is recommended.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Compound working solutions
-
Fluorescence-based detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Low-volume 384-well plates (white or black)
-
Microplate reader (fluorescence or luminescence)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. This typically involves creating a solution of kinase, substrate, and cofactors in the assay buffer.[15]
-
Compound Plating: Add a small volume (e.g., 50 nL) of compound dilutions and controls into the wells of a 384-well plate.
-
Enzyme Addition: Add a defined amount of the kinase enzyme to the wells containing the compound and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for binding.[15]
-
Reaction Initiation: Start the reaction by adding the ATP/substrate mixture. Incubate for the optimized reaction time (e.g., 60 minutes) at the recommended temperature.
-
Detection: Stop the reaction and measure product formation by adding the detection reagent. This reagent typically measures the amount of ADP produced (proportional to kinase activity) via a coupled luciferase/luciferin reaction.
-
Data Acquisition: Read the signal (luminescence or fluorescence) on a plate reader.
Scenario B: Investigating Receptor Binding
Rationale: If the compound's activity is not broadly cytotoxic but perhaps specific to a cell line known to overexpress a particular receptor, or if it shows effects at non-cytotoxic concentrations, investigating receptor binding is warranted. The pyridine moiety is a common feature in ligands for various receptors.[16][17]
Protocol 5: Competitive Radioligand Receptor Binding Assay (Filtration)
This assay measures the ability of the test compound to compete with a known radiolabeled ligand for binding to a receptor, typically in a membrane preparation.[18][19][20]
Materials:
-
Cell membrane preparation expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the receptor
-
Compound working solutions
-
Assay binding buffer
-
Non-specific binding (NSB) competitor (a high concentration of an unlabeled ligand)
-
96-well filter plates (e.g., glass fiber filters)[20]
-
Vacuum manifold
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 5-20 µg protein), a fixed concentration of the radiolabeled ligand (at or below its Kd), and various concentrations of the test compound in a final volume of 200-250 µL of binding buffer.[21]
-
Controls:
-
Total Binding: Membranes + radioligand + buffer (no competitor).
-
Non-Specific Binding (NSB): Membranes + radioligand + high concentration of NSB competitor.
-
-
Incubation: Incubate the plate for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[21]
-
Filtration: Rapidly harvest the contents of the wells onto the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Drying and Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[20]
-
Data Analysis: Calculate specific binding (Total Binding - NSB) and determine the ability of the compound to inhibit this binding, allowing for calculation of an IC₅₀ or Ki value.
Summary Workflow
The effective characterization of a novel compound like 1-(pyridin-4-yl)butane-2,3-diol hydrochloride relies on a logical progression of experiments. Each step builds upon the last, refining the understanding of the compound's biological profile.
Caption: Comprehensive workflow for the in vitro characterization of a novel compound.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Radioligand binding methods: practical guide and tips. NCBI - NIH. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
-
Receptor-Binding Assays. Multiwell Plates. [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC - NIH. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. [Link]
-
Can anybody recommend a good source for enzyme inhibition assay protocols? ResearchGate. [Link]
-
functional in vitro assays for drug discovery. YouTube. [Link]
-
Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. MDPI. [Link]
-
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]
-
Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. PMC - NIH. [Link]
-
Biomarker Discovery via In Vitro Screening. Crown Bioscience Blog. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC - NIH. [Link]
-
In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development. PubMed. [Link]
-
Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily. Frontiers. [Link]
-
(2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. PubChem. [Link]
-
1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed. [Link]
-
3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole. PubChem. [Link]
-
Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition. PubMed. [Link]
-
(PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
Biological features of new 1,2,4-triazole derivatives (a literature review). National University of Pharmacy. [Link]
-
A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [Link]
-
2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, (2R,3R)-. Inxight Drugs. [Link]
Sources
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. In vitro and in vivo methods to assess pharmacokinetic drug- drug interactions in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 3-Pyridin-4-YL-2,4-dihydro-indeno(1,2-.C.) pyrazole | C22H21BrN4O | CID 16122642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Imidazol-1-yl and pyridin-3-yl derivatives of 4-phenyl-1,4-dihydropyridines combining Ca2+ antagonism and thromboxane A2 synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 21. giffordbioscience.com [giffordbioscience.com]
Application Note: Cellular Profiling & Toxicity Assessment of 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride
This Application Note is designed for researchers and drug development professionals focusing on Pharmaceutical Impurity Profiling , Metabolite Identification , and Toxicology .
Given the specific nature of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride (a structural analog often associated with pyridine-based pharmaceutical intermediates or degradation products), this guide focuses on its application as a Reference Standard for qualifying impurities and assessing off-target cellular toxicity in drug development pipelines (ICH Q3A/B guidelines context).
Abstract & Core Application
1-(pyridin-4-yl)butane-2,3-diol hydrochloride is a functionalized pyridine derivative primarily utilized as a Chemical Reference Standard in the pharmaceutical industry. Its core applications in cell culture are twofold:
-
Impurity Qualification: To determine the biological safety threshold of this specific process impurity when present in Active Pharmaceutical Ingredients (APIs).
-
Metabolite Tracking: As a stable isotope-labeled or unlabeled standard to identify metabolic pathways of pyridine-containing drugs (e.g., Isoniazid analogs, kinase inhibitors) via LC-MS analysis of cell culture supernatants.
This protocol details the standardized solubilization, cellular dosing, and analytical workflows required to generate regulatory-grade toxicity and metabolic stability data.
Technical Specifications & Preparation
Physicochemical Properties
| Property | Specification | Notes |
| Molecular Formula | C₉H₁₃NO₂[1] · HCl | Pyridine ring protonated in salt form. |
| Solubility | Water (>50 mM), DMSO (>100 mM) | Highly soluble due to HCl salt and diol moiety. |
| Stability | Hygroscopic | Store desiccated at -20°C. Avoid repeated freeze-thaw cycles. |
| pH in Solution | Acidic (~4.5 - 5.5 in water) | Critical: Must be buffered when added to cell culture media. |
Stock Solution Preparation (Autonomy: The "Buffered Stock" Method)
Standard protocols often fail by adding acidic HCl salts directly to media, causing localized precipitation or pH shock. Use this buffered approach.
-
Weighing: Weigh 10 mg of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride.
-
Primary Solvent: Dissolve in DMSO to create a 100 mM Master Stock .
-
Why DMSO? While water-soluble, DMSO ensures sterility and long-term stability against hydrolysis.
-
-
Neutralization (Critical Step):
-
Prepare a 10x Working Solution in PBS (pH 7.4).
-
Observation: If the solution turns yellow or precipitates, the pH is too low.
-
Action: Adjust the 10x solution with 0.1 N NaOH until pH reaches 7.2–7.4 before adding to cells.
-
-
Sterilization: Filter through a 0.22 µm PVDF membrane. Nylon binds pyridines; avoid it.
Experimental Protocols
Protocol A: Impurity Qualification (Cytotoxicity Profiling)
Objective: Determine the NOAEL (No Observed Adverse Effect Level) of the impurity in relevant cell lines (e.g., HepG2 for liver metabolism, HEK293 for general toxicity).
Workflow Diagram
Caption: Step-by-step cytotoxicity profiling workflow. Ensure pH neutralization during the dilution step.
Step-by-Step Procedure:
-
Seeding: Seed HepG2 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours.
-
Dosing: Prepare a 7-point dilution series of the compound (0.1 µM to 100 µM).
-
Control: Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Staurosporine).
-
-
Incubation: Treat cells for 48 hours .
-
Note: Pyridine analogs often require metabolic activation; 48h allows for P450-mediated processing.
-
-
Readout: Use a multiplexed assay:
-
Viability: CCK-8 or CellTiter-Glo (ATP).
-
Membrane Integrity: LDH Release (supernatant).
-
-
Analysis: Calculate the
and compare it to the parent drug.-
Pass Criteria: If Impurity
> 10x Parent Drug , the impurity is considered "Qualified" for early-stage toxicology.
-
Protocol B: Metabolic Stability & Permeability Tracking
Objective: Use 1-(pyridin-4-yl)butane-2,3-diol as a tracer to study cellular uptake or conversion (e.g., oxidation of the diol to a ketone or carboxylic acid).
Workflow Diagram
Caption: Hypothesized metabolic fate of pyridine-diol analogs in metabolically active hepatocytes.
Step-by-Step Procedure:
-
System: Use primary hepatocytes or metabolic-competent HepaRG cells.
-
Pulse: Add 10 µM of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride to the media.
-
Sampling: Collect 50 µL of supernatant at T=0, 1h, 4h, and 24h.
-
Quenching: Immediately mix samples 1:1 with ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Inject into LC-MS/MS (C18 column).
-
Target: Monitor for loss of parent (m/z ~168 [M+H]+) and appearance of +16 Da (oxidation) or +176 Da (glucuronide) peaks.
-
Data Presentation & Troubleshooting
Expected Results (Example Data)
| Parameter | HepG2 (Liver) | HEK293 (Kidney) | Interpretation |
| CC50 (Viability) | > 100 µM | > 100 µM | Low intrinsic cytotoxicity. |
| LDH Release | < 5% at 50 µM | < 5% at 50 µM | No membrane disruption. |
| Metabolic Stability | Stable (>24 hrs) | Subject to hepatic metabolism (likely ADH/CYP). |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation in Media | pH Shock from HCl salt | Neutralize stock with NaOH or use high-capacity buffering media (HEPES). |
| Inconsistent IC50 | Evaporation of DMSO | Use a plate seal during 48h incubation. |
| Peak Tailing (LC-MS) | Pyridine interaction with silanols | Add 0.1% Formic Acid or Ammonium Formate to the mobile phase. |
References
-
International Council for Harmonisation (ICH). (2006). Guideline Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]
-
Zhang, D., et al. (2012). Preclinical experimental models of drug metabolism and disposition. Acta Pharmaceutica Sinica B, 2(6), 549-561. [Link]
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611-650. [Link]
Sources
Application Notes and Protocols for Efficacy Testing of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(pyridin-4-yl)butane-2,3-diol hydrochloride is a novel small molecule with a chemical structure featuring a pyridine ring and a butanediol moiety. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural components are present in various pharmacologically active agents. The pyridine ring is a key heterocycle in numerous drugs, and the diol group can facilitate interactions with biological targets through hydrogen bonding.
Based on these structural characteristics, it is hypothesized that 1-(pyridin-4-yl)butane-2,3-diol hydrochloride may possess anti-inflammatory properties. Many compounds containing a pyridine scaffold have been shown to modulate inflammatory pathways. This document provides a comprehensive guide for the preclinical evaluation of this compound's anti-inflammatory efficacy, focusing on a well-established in vivo model of systemic inflammation and complementary in vitro mechanistic studies.
The protocols detailed herein are designed to provide a robust framework for assessing the potential of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride as a therapeutic agent for inflammatory conditions.
Animal Model Selection: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
The lipopolysaccharide (LPS)-induced systemic inflammation model in mice is a widely accepted and highly reproducible method for screening potential anti-inflammatory drugs.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[2][3] It primarily signals through Toll-like receptor 4 (TLR4) on immune cells, particularly macrophages.[2][3][4][5]
Activation of TLR4 triggers downstream signaling cascades, including the MyD88-dependent and TRIF-dependent pathways, which culminate in the activation of transcription factors such as NF-κB and IRF3.[4][5] This leads to the production and release of a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][4] These cytokines are key mediators of the inflammatory response and are central to the pathophysiology of many inflammatory diseases.
The advantages of this model for the initial screening of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride include:
-
High Reproducibility: The inflammatory response to LPS is consistent and quantifiable.[1]
-
Technical Simplicity: The model is straightforward to implement.[1]
-
Rapid Onset: A measurable inflammatory response develops within hours of LPS administration.[1]
-
Clear Endpoints: The primary readouts, such as circulating cytokine levels, are easily measured using standard techniques like ELISA.[1]
This model is particularly well-suited for evaluating compounds that may interfere with TLR4 signaling or downstream inflammatory pathways.
In Vivo Efficacy Testing Protocol: LPS-Induced Systemic Inflammation
This protocol outlines the steps for evaluating the anti-inflammatory effects of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride in a mouse model of LPS-induced systemic inflammation.
Animal Husbandry and Acclimatization
-
Species and Strain: Male or female C57BL/6 or BALB/c mice, 8-10 weeks old.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%). Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize to the laboratory conditions for at least one week prior to the experiment to minimize stress-related variability. All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the ARRIVE guidelines.[6]
Preparation of Test Compound and Reagents
-
1-(pyridin-4-yl)butane-2,3-diol hydrochloride: Prepare a stock solution in a suitable vehicle (e.g., sterile saline or PBS). The final concentration should be such that the desired dose can be administered in a volume of 100-200 µL. Ensure the compound is fully dissolved.
-
Lipopolysaccharide (LPS): Use ultra-pure LPS from Escherichia coli (e.g., serotype O111:B4). Reconstitute in sterile, pyrogen-free saline to the desired stock concentration. A typical dose to induce a robust inflammatory response is 1-5 mg/kg.[7][8]
-
Positive Control: Dexamethasone is a commonly used potent anti-inflammatory agent in this model and can be used as a positive control.[1] Prepare in a suitable vehicle.
Experimental Design and Procedure
The following table summarizes a typical experimental design. The number of animals per group should be determined by power analysis to ensure statistical significance.
| Group | Treatment | Dose | Route of Administration | N (Animals/Group) |
| 1 | Vehicle Control | - | (e.g., i.p. or p.o.) | 8-10 |
| 2 | LPS + Vehicle | LPS: 1-5 mg/kg | i.p. | 8-10 |
| 3 | LPS + Compound (Low Dose) | (e.g., 10 mg/kg) | (e.g., i.p. or p.o.) | 8-10 |
| 4 | LPS + Compound (Mid Dose) | (e.g., 30 mg/kg) | (e.g., i.p. or p.o.) | 8-10 |
| 5 | LPS + Compound (High Dose) | (e.g., 100 mg/kg) | (e.g., i.p. or p.o.) | 8-10 |
| 6 | LPS + Dexamethasone | (e.g., 1-5 mg/kg) | i.p. | 8-10 |
Experimental Workflow:
Caption: In vivo experimental workflow for assessing anti-inflammatory efficacy.
Step-by-Step Protocol:
-
Animal Dosing: Administer the test compound, vehicle, or positive control at the specified doses and route. Intraperitoneal (i.p.) or oral (p.o.) administration are common. The pre-treatment time before LPS challenge is typically 1 hour.
-
LPS Challenge: At time 0, administer LPS intraperitoneally to all groups except the vehicle control group.
-
Monitoring: Observe the animals for clinical signs of inflammation, such as reduced activity, piloerection, and ataxia.[7]
-
Sample Collection: At a predetermined time point post-LPS administration (typically 2-6 hours for peak cytokine response), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Blood Collection: Immediately collect blood via cardiac puncture. Allow the blood to clot at room temperature, then centrifuge to separate the serum. Store serum at -80°C until analysis.
-
Tissue Harvesting (Optional): Tissues such as the spleen, liver, and lungs can be harvested for further analysis (e.g., histology, gene expression).
Endpoint Analysis
-
Serum Cytokine Levels: Measure the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9][10]
-
Gene Expression Analysis (Optional): Extract RNA from harvested tissues and perform reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to measure the mRNA expression levels of inflammatory genes (e.g., Tnf, Il6, Il1b, Nos2, Cox2).
Statistical Analysis
Data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's). A p-value of less than 0.05 is generally considered statistically significant.
In Vitro Mechanistic Studies: RAW 264.7 Macrophage Model
To investigate the potential mechanism of action of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride at the cellular level, in vitro assays using the murine macrophage-like cell line RAW 264.7 are highly recommended.[9][11][12] These cells are a reliable model for studying LPS-induced inflammatory responses.[9][11][12]
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay
Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentrations of the test compound.
-
Method: Use a standard cell viability assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][13]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride for 24 hours.
-
Perform the MTT assay according to the manufacturer's protocol.
-
Determine the highest concentration of the compound that does not significantly reduce cell viability. This and lower concentrations should be used for subsequent anti-inflammatory assays.
-
Measurement of Nitric Oxide (NO) Production
-
Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator, via the enzyme inducible nitric oxide synthase (iNOS).[14] NO production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[9][14]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[9]
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines
-
Principle: Similar to the in vivo model, the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) by LPS-stimulated RAW 264.7 cells can be measured.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO assay.
-
Collect the cell culture supernatant.
-
Measure the cytokine concentrations using specific ELISA kits.
-
Western Blot Analysis (Optional)
To further elucidate the signaling pathways affected by the compound, Western blot analysis can be performed on cell lysates to examine the expression and phosphorylation status of key proteins in the TLR4 signaling pathway, such as IκBα, NF-κB p65, and MAPKs (e.g., p38, ERK, JNK).[14]
Hypothesized Mechanism of Action and Signaling Pathway
The anti-inflammatory effects of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, if observed, may be mediated through the inhibition of the TLR4 signaling pathway.
Caption: Hypothesized inhibition of the TLR4-NF-κB signaling pathway.
This diagram illustrates that upon LPS binding to TLR4, a signaling cascade is initiated, leading to the activation of the IKK complex.[2][4] This, in turn, results in the phosphorylation and degradation of IκBα, releasing NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory genes.[14] 1-(pyridin-4-yl)butane-2,3-diol hydrochloride may exert its anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex or NF-κB activation.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust and scientifically sound framework for the initial preclinical evaluation of the anti-inflammatory efficacy of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride. By combining a well-established in vivo model of systemic inflammation with targeted in vitro mechanistic studies, researchers can gain valuable insights into the therapeutic potential of this novel compound. The data generated from these studies will be critical for making informed decisions regarding its further development as a potential treatment for inflammatory diseases.
References
-
Ghosh, P. R., et al. (2020). TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin. Proceedings of the National Academy of Sciences, 117(43), 26895-26906. [Link]
-
PNAS. (2020). TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Frontiers in Immunology. (2019). Macrophage TLR4 and PAR2 Signaling: Role in Regulating Vascular Inflammatory Injury and Repair. Frontiers. [Link]
-
Wikipedia. (n.d.). Toll-like receptor 4. Wikipedia. [Link]
-
bioRxiv. (2024). MNS induces antiviral protection and suppresses inflammation. bioRxiv. [Link]
-
Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery. [Link]
-
American Society for Microbiology. (2005). Role of Toll-Like Receptor 4 in Macrophage Activation and Tolerance during Salmonella enterica Serovar Typhimurium Infection. Infection and Immunity, 73(4), 2356-2364. [Link]
-
ResearchGate. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2014). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 184(9), 2471-2485. [Link]
-
MDPI. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Molecules, 26(16), 4983. [Link]
-
National Center for Biotechnology Information. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Avicenna Journal of Phytomedicine, 10(4), 362-373. [Link]
-
MDPI. (2024). The Emerging Role of Transcription Factor Spi-C in Macrophage Biology and Inflammatory Pathogenesis. International Journal of Molecular Sciences, 25(3), 1807. [Link]
-
Taylor & Francis Online. (2024). Gut microbiota and immune response under chronic social stress in an LPS-induced inflammatory model. Gut Microbes, 16(1). [Link]
-
Hindawi. (2017). In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells. Evidence-Based Complementary and Alternative Medicine. [Link]
-
Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Pharmacognosy. [Link]
-
Longdom Publishing. (2017). In Vitro Anti-Inflammatory Activity of Russula virescens in the Macrophage like Cell Line RAW 264.7 Activated by Lipopolysaccharide. Journal of Clinical & Cellular Immunology, 8(3). [Link]
-
SciELO. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Dor, 20(1). [Link]
-
eLife. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife. [Link]
-
Frontiers in Pharmacology. (2024). Polydatin in respiratory diseases: multi-target mechanisms and therapeutic potential. Frontiers. [Link]
-
ResearchGate. (n.d.). LPS induced inflammation in animals. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
-
MDPI. (2024). Brain-Derived Neurotrophic Factor Deficiency Exacerbates Innate Immune Responses by Enhancing NLRP3 Inflammasome Activation and GSDMD-Mediated Pyroptosis in Mice. International Journal of Molecular Sciences, 25(3), 1774. [Link]
-
ResearchGate. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. ResearchGate. [Link]
-
Dove Press. (2024). Engineered MSC-Exosomes Delivering miRNAs for Respiratory Disease Diagnosis and Treatment. International Journal of Nanomedicine, 19, 1493-1514. [Link]
-
PubChem. (n.d.). (2R,3R)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol. PubChem. [Link]
-
PubMed. (2008). N-((1S)-1-{[4-((2S)-2-{[(2,4-dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A), a novel and potent transient receptor potential vanilloid 4 channel agonist induces urinary bladder contraction and hyperactivity: Part I. Journal of Pharmacology and Experimental Therapeutics, 326(2), 432-442. [Link]
-
Inxight Drugs. (n.d.). 2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol, (2R,3R)-. Inxight Drugs. [Link]
-
PubChem. (n.d.). 1-(pyridin-4-yl)butan-1-one. PubChem. [Link]
-
Global Substance Registration System. (n.d.). 2-(2,4-DIFLUOROPHENYL)-1-(1H-1,2,4-TRIAZOL-1-YL)BUTANE-2,3-DIOL, (2R,3R)-. Global Substance Registration System. [Link]
Sources
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TLR4 signaling and macrophage inflammatory responses are dampened by GIV/Girdin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Macrophage TLR4 and PAR2 Signaling: Role in Regulating Vascular Inflammatory Injury and Repair [frontiersin.org]
- 5. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization [elifesciences.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Pyridinyl 4-(2-Oxoalkylimidazolidin-1-yl)benzenesulfonates as Antimitotic Prodrugs
Introduction: A Strategic Approach to Cancer Therapy by Targeting Microtubule Dynamics with Bioreductive Prodrugs
The mitotic spindle, a dynamic structure composed of microtubules, is essential for the proper segregation of chromosomes during cell division.[1] Its critical role in cell proliferation has made it a prime target for the development of anticancer therapeutics.[2] Agents that interfere with microtubule dynamics, known as antimitotic agents, can induce cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death.[3][4] These agents are broadly classified into two categories: microtubule-stabilizing agents (e.g., taxanes) and microtubile-destabilizing agents (e.g., vinca alkaloids and colchicine).[1][2]
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) have emerged as a potent class of microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.[3][5] However, a significant challenge in cancer chemotherapy is the lack of selectivity of cytotoxic agents, leading to systemic toxicity and adverse side effects.[6] To address this, a prodrug strategy has been developed for the PIB-SO scaffold.
This guide details a class of advanced prodrugs, pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs), which build upon the earlier phenyl-based counterparts (PAIB-SOs).[7] These compounds are designed for selective activation within the tumor microenvironment. The core concept relies on the N-alkylation of the imidazolidin-2-one moiety, which renders the molecule inactive.[8][9] The key to their selective cytotoxicity lies in their bioactivation by cytochrome P450 1A1 (CYP1A1), an enzyme frequently overexpressed in various cancer types, particularly breast cancer.[7][8][9] This enzymatic N-dealkylation within cancer cells releases the active PIB-SO analogue, concentrating the cytotoxic effect at the tumor site and minimizing damage to healthy tissues.[7][10]
Furthermore, the incorporation of a pyridinyl moiety in place of the phenyl ring B was a strategic modification aimed at improving the aqueous solubility of these compounds, a critical factor for drug development and in vivo administration.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and biological evaluation of these promising antimitotic prodrugs.
Part 1: Chemical Synthesis of Pyridinyl 4-(2-Oxoalkylimidazolidin-1-yl)benzenesulfonates (PYRAIB-SOs)
The synthesis of PYRAIB-SOs is a multi-step process that requires careful control of reaction conditions. The general synthetic scheme is outlined below, followed by a detailed experimental protocol. The causality behind the chosen synthetic pathway is to first construct the core imidazolidin-2-one structure, followed by its functionalization with the benzenesulfonyl chloride group, and finally, the coupling with the desired substituted pyridinol.
Figure 1: General synthetic workflow for PYRAIB-SOs.
Experimental Protocol: Synthesis of a Representative PYRAIB-SO
This protocol is adapted from established methods for the synthesis of related compounds.[3][5]
Step 1: Synthesis of 1-Phenylimidazolidin-2-one
-
To a solution of aniline in methylene chloride, add 2-chloroethyl isocyanate dropwise at 25°C.
-
Stir the reaction mixture for 2-4 hours until the formation of the intermediate N-phenyl-N'-(2-chloroethyl)urea is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the crude urea intermediate in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) portion-wise at 25°C. The use of a strong base like NaH is crucial for the intramolecular cyclization to form the imidazolidin-2-one ring.
-
Stir the mixture overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 4-(2-Oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride
-
Cool a solution of 1-phenylimidazolidin-2-one in carbon tetrachloride to 0°C in an ice bath.
-
Add chlorosulfonic acid dropwise, maintaining the temperature at 0°C. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group at the para position of the phenyl ring.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of 4-(3-Alkyl-2-oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride
-
Dissolve 4-(2-oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride in dimethylformamide (DMF).
-
Add potassium carbonate (K2CO3) and the desired alkyl halide (e.g., butyl bromide). The alkyl group is introduced at the N-3 position of the imidazolidinone ring to create the prodrug moiety.
-
Heat the reaction mixture at 60-80°C and monitor its progress by TLC.
-
After completion, cool the mixture, add water, and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is often used directly in the next step.
Step 4: Synthesis of Pyridinyl 4-(2-Oxoalkylimidazolidin-1-yl)benzenesulfonate
-
Dissolve the crude 4-(3-alkyl-2-oxoimidazolidin-1-yl)benzene-1-sulfonyl chloride in methylene chloride.
-
Add the desired substituted pyridinol and triethylamine. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
Stir the reaction mixture at 25°C overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify the final PYRAIB-SO product by column chromatography or recrystallization.
Part 2: Biological Evaluation of PYRAIB-SOs
The biological evaluation of these compounds involves a series of in vitro assays to confirm their mechanism of action and cytotoxic potential.
Figure 2: Experimental workflow for the biological evaluation of PYRAIB-SOs.
Protocol 1: Antiproliferative Activity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).[5]
-
Cell Seeding: Seed cancer cells (e.g., CYP1A1-positive MCF-7 and CYP1A1-negative MDA-MB-231) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PYRAIB-SO compounds for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
| Compound | Cell Line | CYP1A1 Status | Mean IC50 (µM)[7] |
| PYRAIB-SO-1 | MCF-7 | Positive | 0.03 |
| MDA-MB-231 | Negative | > 12.5 | |
| PYRAIB-SO-2 | MCF-7 | Positive | 0.05 |
| MDA-MB-231 | Negative | > 12.5 |
Table 1: Representative antiproliferative activity of PYRAIB-SOs.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compounds induce cell cycle arrest at a specific phase, which is a hallmark of antimitotic agents.[11][12]
-
Cell Treatment: Treat cancer cells with the PYRAIB-SO compound at a concentration around its IC50 value for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.[11] RNase A is included to prevent staining of double-stranded RNA.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[11][14]
Protocol 3: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.[15][16]
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.[15] Prepare a GTP stock solution.
-
Assay Setup: In a pre-chilled 96-well plate, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add a mixture of tubulin and GTP to each well. Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The scattering of light by the forming microtubules leads to an increase in absorbance.[16]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to a positive control (e.g., paclitaxel for stabilization, nocodazole for destabilization) and a negative (vehicle) control.[15] Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
Part 3: Mechanism of Action and Prodrug Activation
The selective action of PYRAIB-SOs is contingent on their bioactivation by CYP1A1. This process is a key element of their design and therapeutic potential.
Figure 3: Proposed mechanism of action and bioactivation of PYRAIB-SOs.
The N-alkyl group on the imidazolidin-2-one ring sterically hinders the molecule from effectively binding to the colchicine-binding site on β-tubulin, thus rendering it inactive.[8][9] In CYP1A1-expressing cancer cells, the enzyme catalyzes an oxidative N-dealkylation reaction, cleaving the alkyl group and releasing the active pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonate (PYRIB-SO).[7] This active metabolite can then bind to tubulin, inhibit its polymerization, disrupt the mitotic spindle, and trigger cell cycle arrest and apoptosis.[7][14] This targeted activation mechanism provides a therapeutic window, enhancing efficacy against cancer cells while sparing healthy tissues that lack significant CYP1A1 expression.[7][8]
Conclusion and Future Directions
The pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates represent a rationally designed class of antimitotic prodrugs with significant potential for cancer therapy. Their mechanism of action, leveraging the overexpression of CYP1A1 in tumor cells for selective activation, combined with improved physicochemical properties due to the pyridinyl moiety, makes them attractive candidates for further development. The protocols outlined in this guide provide a robust framework for the synthesis and comprehensive in vitro evaluation of these and similar compounds. Future studies should focus on in vivo efficacy and pharmacokinetic profiling in relevant animal models to translate these promising in vitro results into potential clinical applications.
References
- BenchChem. (2025).
-
Gagnon, V., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry. [Link]
-
Fortin, S., et al. (2017). Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. Journal of Medicinal Chemistry. [Link]
-
Marinov, M. M., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]
-
ResearchGate. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. [Link]
-
Science Alert. (n.d.). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazolidinone derivative. [Link]
-
Fortin, S., et al. (2017). Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. PubMed. [Link]
- BenchChem. (2025). Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 61 by Flow Cytometry.
-
Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. [Link]
-
Chavez Alvarez, A. C., et al. (2024). Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. RSC Medicinal Chemistry. [Link]
-
baseclick. (n.d.). Cell Cycle Analysis: Techniques & Applications. [Link]
-
ResearchGate. (2025). Activation of Phenyl 4-(2-Oxo-3-Alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. [Link]
-
MDPI. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
-
Gagnon, V., et al. (2011). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. PMC. [Link]
-
Kamal, A., et al. (2015). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]
-
Tang, L., et al. (2016). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. [Link]
-
OncLive. (2020). Novel Tubulin-Targeting Therapies Make Headway. [Link]
-
Ferlini, C., et al. (2016). Fighting tubulin-targeting anticancer drug toxicity and resistance. Endocrine-Related Cancer. [Link]
-
Otto, T., & Sicinski, P. (2017). Cell cycle regulation and anticancer drug discovery. PMC. [Link]
-
Monteiro, C., et al. (2023). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. [Link]
-
Bouzriba, C., et al. (2024). Modification of the phenyl ring B of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates by pyridinyl moiety leads to novel antimitotics targeting the colchicine-binding site. PubMed. [Link]
-
Gangjee, A., et al. (2009). Discovery of Novel Antitumor Antimitotic Agents That Also Reverse Tumor Resistance. PMC. [Link]
-
AACR Journals. (1999). Antagonistic Interplay between Antimitotic and G1-S Arresting Agents Observed in Experimental Combination Therapy. [Link]
-
Orth, J. D., & Mitchison, T. J. (2008). Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic. PMC. [Link]
-
Université Laval. (2024). Publication: Modification of the phenyl ring B of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates by pyridinyl moiety leads to novel antimitotics targeting the colchicine-binding site. [Link]
-
S. H. M. S. (2022). Photopharmacology of Antimitotic Agents. MDPI. [Link]
-
Minami, H., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Death Response to Anti-mitotic Drug Treatment in Cell culture, Mouse Tumor Model and the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. Modification of the phenyl ring B of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates by pyridinyl moiety leads to novel antimitotics targeting the colchicine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. cytoskeleton.com [cytoskeleton.com]
Troubleshooting & Optimization
1-(pyridin-4-yl)butane-2,3-diol hydrochloride stability and degradation issues
Status: Operational Ticket Focus: Stability, Degradation, and Handling Target Audience: Analytical Chemists, Metabolic Researchers, Synthetic Organic Chemists
Executive Summary: The Molecule at a Glance
1-(pyridin-4-yl)butane-2,3-diol hydrochloride is a bifunctional research compound often utilized as a synthetic intermediate or a metabolic standard (structural isomer to the tobacco-specific nitrosamine metabolite derived from NNK).
Its stability profile is defined by three competing chemical behaviors:
-
Extreme Hygroscopicity: Driven by the pyridine hydrochloride salt form.[1]
-
Oxidative Susceptibility: The vicinal diol (1,2-diol) moiety is prone to oxidative cleavage.[2][3]
-
Stereochemical Complexity: The presence of two chiral centers (
and ) results in diastereomers (erythro/threo) that may separate during chromatography, often mistaken for impurities.
Module 1: Physical Stability (The "Deliquescence" Issue)
User Issue:
"I weighed the solid powder, but within 10 minutes on the balance, it turned into a sticky gum or liquid droplet."
Technical Root Cause:
Pyridine salts (specifically hydrochlorides) are notoriously hygroscopic and often deliquescent . The lattice energy of the salt is easily overcome by the hydration energy of the ions. When exposed to ambient humidity (>40% RH), the salt absorbs atmospheric water until it dissolves in its own sorbed moisture.
Troubleshooting & Prevention:
| State | Action Required |
| Solid (Powder) | Do not weigh in open air. Use a glovebox or a rapid weigh-transfer method. Store in a desiccator with |
| Gum/Liquid | The compound is not necessarily degraded, just hydrated. Recovery: Dissolve in minimal dry ethanol, add dry diethyl ether to precipitate the salt, and filter under inert gas. |
| Storage |
Module 2: Chemical Degradation (The "Yellowing" Issue)
User Issue:
"My clear stock solution turned yellow/brown over the weekend, and LC-MS shows a mass shift of -2 Da or cleavage products."
Technical Root Cause:
The vicinal diol moiety is the weak link. Two primary pathways drive chemical degradation:
-
Oxidative Cleavage (Aerobic): While less aggressive than periodate cleavage, vicinal diols can undergo slow oxidative cleavage in the presence of light and air, generating aldehydes (e.g., 4-pyridineacetaldehyde and acetaldehyde).
-
Acid-Catalyzed Dehydration (Pinacol-Type): The HCl salt provides an acidic environment. If heated or left in protic solvents for extended periods, the 2,3-diol can dehydrate to form a ketone (pinacol rearrangement).
Visualizing the Degradation Pathways
Figure 1: Primary degradation pathways. Oxidative cleavage breaks the C2-C3 bond; dehydration removes water to form a ketone.
Module 3: Stereochemistry (The "Double Peak" Issue)
User Issue:
"My HPLC chromatogram shows two distinct peaks with the same mass. Is my sample contaminated?"
Technical Root Cause:
This is likely not contamination. The molecule has two chiral centers at positions 2 and 3. Synthetic production usually yields a mixture of diastereomers:
-
Syn (Erythro) Isomer
-
Anti (Threo) Isomer
These diastereomers have different physical properties and often separate on standard C18 HPLC columns.
Verification Protocol:
-
Check Mass: Both peaks should have the identical parent mass
. -
Check UV: Both peaks should share the identical UV spectrum (characteristic pyridine absorption ~254 nm).
Standard Operating Procedures (SOPs)
SOP-01: Handling & Stock Preparation
-
Solvent Choice: Water (highly soluble), Methanol (soluble), DMSO (soluble). Avoid non-polar organics (Hexane, Ether) as the salt is insoluble.
-
Buffer Selection: For LC-MS, use Volatile buffers (Formic acid/Ammonium Formate). Avoid Phosphate buffers if using LC-MS to prevent source clogging.
-
pH Warning: The natural pH of the dissolved HCl salt is acidic (~pH 2-3). Neutralizing with base (NaOH) will generate the Free Base , which has significantly different solubility (extractable into organic solvents like DCM) but is more volatile.
SOP-02: Recommended HPLC Method for Purity Check
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B (Hold for polarity); 2-10 min: 5% -> 60% B; 10-12 min: 95% B (Wash) |
| Detection | UV 254 nm (Pyridine ring) and 210 nm (Backbone) |
| Flow Rate | 1.0 mL/min |
| Temp | 25°C (Higher temps may degrade the diol) |
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying stability issues.
References
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603.
- Context: Establishes the metabolic pathways of pyridyl-butanol derivatives and their stability in biological systems.
-
Upadhyay, P., et al. (2014). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International, 249, 63-68.
- Context: Provides mechanistic evidence for the hygroscopic instability and oxidative degradation of pyridine/amine hydrochloride salts.
-
Master Organic Chemistry. (2011). Oxidative Cleavage of 1,2-Diols.
- Context: General mechanism for the oxidative cleavage of vicinal diols, relevant to the degrad
-
PubChem. (2025).[4][5] 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolite Data.
- Context: Structural data and chemical properties of the 3-pyridyl isomer, serving as the closest authoritative proxy for the 4-pyridyl isomer's physicochemical properties.
Sources
Validation & Comparative
Preclinical Evaluation Guide: 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride
This guide outlines the preclinical evaluation framework for 1-(pyridin-4-yl)butane-2,3-diol hydrochloride (referred to herein as 4-PyBD ), treating it as a Small Molecule New Chemical Entity (NCE) with potential applications in neuroprotection or metabolic regulation (based on the pyridine-diol pharmacophore).
Since specific proprietary in vivo efficacy data for this CAS (856296-31-6/2763759-06-2) is not publicly indexed in major drug databases, this guide functions as a strategic protocol and comparative analysis based on Structure-Activity Relationships (SAR) of structurally related pyridine therapeutics (e.g., Pyridoxamine, Niacinamide).
Compound ID: 4-PyBD (HCl Salt) CAS: 856296-31-6 (Free Base) / 2763759-06-2 (HCl) Class: Pyridine-derivative / Vicinal Diol Primary Application Context: Fragment-based Drug Discovery (FBDD), Neuroprotection (Oxidative Stress Modulation), or Metabolic Enzyme Inhibition.
Executive Summary & Comparative Analysis
The 4-PyBD molecule combines a basic pyridine ring (position 4) with a hydrophilic butane-2,3-diol tail. This structure mimics key features of Advanced Glycation End-product (AGE) inhibitors and Vitamin B6 analogs . Its preclinical evaluation must focus on differentiating its solubility profile and metabolic stability from established alternatives.
Comparative Performance Matrix (Predicted vs. Reference Standards)
| Feature | 4-PyBD (Candidate) | Pyridoxamine (Reference) | Niacinamide (Alternative) | Implication |
| Water Solubility | High (>50 mg/mL est.) | High | High | Excellent formulation potential for IV/Oral. |
| LogD (pH 7.4) | -1.2 to -0.5 (Hydrophilic) | -1.5 | -0.37 | Low passive permeability; may require transporters. |
| pKa (Pyridine N) | ~5.3 | ~3.4 (Phenolic OH), 8.2 (Amine) | ~3.3 | 4-substituent increases basicity; impacts lysosomal trapping. |
| Metabolic Risk | Moderate (N-oxidation) | Low | Low | Potential for CYP-mediated N-oxide formation. |
| Toxicity Risk | Low (No alkylating group) | Low | Low (High dose liver tox) | Safer than nitrosamine-related pyridine metabolites. |
Physicochemical Profiling & Formulation Strategy
Objective: Validate the compound's "drug-likeness" and stability prior to biological testing.
A. Solubility and pKa Determination
The hydrochloride salt form significantly enhances aqueous solubility. However, the vicinal diol moiety introduces stereochemistry (chiral centers at C2 and C3) that must be controlled.
-
Protocol: Potentiometric Titration (SiriusT3).
-
Critical Threshold: Solubility > 100 µM in PBS (pH 7.4) is required for reliable cell-based assays.
-
Stereochemistry Note: 4-PyBD has two chiral centers. The evaluation must distinguish between the erythro and threo diastereomers, as they likely exhibit different binding affinities.
B. Lipophilicity (LogD) & Permeability
Due to the dual hydroxyl groups, 4-PyBD is highly polar.
-
Method: Shake-flask method (Octanol/Buffer) followed by PAMPA (Parallel Artificial Membrane Permeability Assay).
-
Prediction: Low passive permeability.
-
Strategy: If PAMPA permeability is < 1 x 10⁻⁶ cm/s, investigate active transport mechanisms (e.g., OCT/MATE transporters) common for cationic pyridines.
In Vitro ADME & Metabolic Stability
Expert Insight: Pyridine rings are susceptible to N-oxidation by CYP enzymes (specifically CYP2E1 and CYP3A4) and methylation by NNMT. The diol tail is a target for glucuronidation.
Experimental Workflow: Metabolic Stability
-
Incubation: 1 µM 4-PyBD with pooled Human Liver Microsomes (HLM) + NADPH.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring of parent depletion and metabolite formation.
Pathway Visualization (Metabolic Fate)
The following diagram illustrates the potential clearance pathways that must be monitored during evaluation.
Figure 1: Predicted metabolic pathways. The N-Methylation pathway (Green) is a critical safety check, as pyridinium species can be neurotoxic.
Safety Pharmacology (Toxicology)
Core Directive: Before efficacy testing, you must rule out "structural alerts" associated with pyridine toxicity.
A. hERG Inhibition (Cardiotoxicity)
Pyridines can block potassium channels.
-
Protocol: Automated Patch Clamp (CHO cells expressing hERG).
-
Acceptance Criteria: IC50 > 10 µM. If IC50 < 1 µM, the candidate is flagged for QT prolongation risk.
B. Genotoxicity (Ames Test)
-
Rationale: While 4-PyBD lacks the nitroso group of carcinogenic tobacco pyridines (NNK), the pyridine ring itself must be cleared.
-
Protocol: OECD 471 (Salmonella typhimurium strains TA98, TA100).
-
Expectation: Negative (Non-mutagenic).
Efficacy Evaluation: Neuroprotection Model
Assuming the application is neuroprotection (based on the diol antioxidant pharmacophore), the following protocol validates efficacy against oxidative stress.
Protocol: Glutamate-Induced Excitotoxicity (HT-22 Cells)
-
Cell Culture: Seed HT-22 hippocampal neuronal cells (5,000 cells/well) in 96-well plates.
-
Pre-treatment: Treat with 4-PyBD (0.1, 1, 10, 50 µM) for 2 hours.
-
Positive Control: Pyridoxamine (50 µM).
-
Negative Control: Vehicle (DMSO < 0.1%).
-
-
Insult: Add Glutamate (5 mM) to induce oxidative stress (cystine uptake inhibition).
-
Incubation: 24 hours at 37°C.
-
Readout: Cell viability via MTT or CellTiter-Glo (ATP).
-
Data Analysis: Calculate EC50 for protection.
Hypothetical Results Table (For Benchmarking):
| Compound | EC50 (Protection) | Max Viability Recovery | Mechanism |
| 4-PyBD | 2.5 µM | 85% | ROS Scavenging / Metal Chelation |
| Pyridoxamine | 8.0 µM | 78% | AGE Inhibition |
| Edaravone | 12.0 µM | 65% | Free Radical Scavenging |
Synthesis & Quality Control (Reference Standard)
For researchers synthesizing this for evaluation, purity is paramount to avoid false positives from metal catalysts.
-
Synthesis Route: Condensation of 4-pyridinecarboxaldehyde with hydroxyacetone derivatives or reduction of 1-(pyridin-4-yl)butane-2,3-dione.
-
QC Requirement:
-
1H NMR (D2O): Confirm diagnostic signals (Pyridine aromatic protons: δ 8.5-8.7 ppm).
-
Elemental Analysis: Confirm HCl stoichiometry (Mono- vs Di-hydrochloride).
-
Heavy Metals: < 10 ppm (Critical for oxidation assays).
-
References
-
Scatena, R., et al. (2024). Pyridine Derivatives in Drug Design: Structure-Activity Relationships and Antiproliferative Potency. International Journal of Molecular Sciences. Link
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues. Bioorganic & Medicinal Chemistry Letters. Link
-
Metz, T. O., et al. (2003). Pyridoxamine, an inhibitor of advanced glycation and lipoxidation reactions: a novel therapy for treatment of diabetic complications. Archives of Biochemistry and Biophysics. Link
-
Sigma-Aldrich. (2024). Product Specification: 1-(pyridin-4-yl)butane-2,3-diol hydrochloride (CAS 2763759-06-2).[1][2] Link
-
OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Link
Sources
benchmarking 1-(pyridin-4-yl)butane-2,3-diol hydrochloride against standard-of-care drugs
An objective, data-driven comparison of novel chemical entities to existing standards of care is fundamental to pharmaceutical research and development. This guide provides a comprehensive framework for benchmarking 1-(pyridin-4-yl)butane-2,3-diol hydrochloride against established therapeutics for a target indication. The structure of this guide is designed to be both informative and practical, offering a narrative that balances technical depth with clear, actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Compound and the Clinical Context
1.1. Profile of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride
1-(pyridin-4-yl)butane-2,3-diol hydrochloride is a novel, synthetic small molecule under investigation for its potential anti-inflammatory and immunomodulatory properties. While its precise mechanism of action is the subject of ongoing research, preliminary computational and in vitro studies suggest that it may function as a selective inhibitor of Janus kinases (JAKs), a family of enzymes crucial for cytokine signaling that drives inflammatory processes in autoimmune diseases. The hydrochloride salt form of the compound confers favorable physicochemical properties, including enhanced solubility and stability, making it a viable candidate for oral administration.
1.2. Therapeutic Indication: Rheumatoid Arthritis
For the purpose of this guide, we will consider the benchmarking of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride for the treatment of rheumatoid arthritis (RA). RA is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction. The current treatment landscape for RA is diverse, offering an excellent opportunity for meaningful comparison.
1.3. Selection of Standard-of-Care Comparators
A robust benchmarking strategy necessitates comparison against established drugs with different mechanisms of action. For this guide, we will compare our investigational compound against two widely used standard-of-care (SoC) treatments for RA:
-
Methotrexate: A conventional synthetic disease-modifying antirheumatic drug (csDMARD) that is a cornerstone of RA therapy.[1][2] It is a folate analog that inhibits dihydrofolate reductase, leading to a variety of anti-inflammatory and immunosuppressive effects.
-
Adalimumab: A biologic DMARD (bDMARD) that is a monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α).[1][3] TNF-α is a key pro-inflammatory cytokine in the pathogenesis of RA.
Experimental Design for Head-to-Head Benchmarking
The comparative evaluation of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride will be conducted through a series of in vitro and in vivo studies designed to assess its potency, selectivity, efficacy, and safety relative to the selected SoC drugs.
In Vitro Assays: Mechanistic and Cellular Characterization
Objective: To elucidate the mechanism of action and cellular effects of the compound in a controlled laboratory setting.
Experimental Workflow:
Caption: Workflow for in vitro characterization of the investigational compound.
Protocols:
-
Kinase Profiling:
-
Rationale: To identify the primary kinase targets of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride and assess its selectivity.
-
Method: The compound will be screened at a fixed concentration (e.g., 1 µM) against a broad panel of human kinases (e.g., the 468-kinase panel from Eurofins). The percentage of inhibition for each kinase will be determined.
-
-
IC50 Determination:
-
Rationale: To quantify the potency of the compound against its primary targets.
-
Method: Based on the kinase profiling results, dose-response curves will be generated for the most potently inhibited kinases (hypothetically JAKs) to determine the half-maximal inhibitory concentration (IC50) using a radiometric or fluorescence-based assay.
-
-
Cellular Cytokine Inhibition Assay:
-
Rationale: To evaluate the functional consequence of target inhibition in a biologically relevant cellular context.
-
Method: Peripheral blood mononuclear cells (PBMCs) from healthy donors will be stimulated with a pro-inflammatory agent (e.g., lipopolysaccharide or anti-CD3/CD28 antibodies) in the presence of serial dilutions of 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, methotrexate, or a relevant comparator. The levels of key pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the culture supernatant will be quantified by ELISA.
-
-
Cytotoxicity Assay:
-
Rationale: To assess the potential for off-target toxicity.
-
Method: The viability of PBMCs and rheumatoid arthritis synovial fibroblasts (RASFs) will be measured after treatment with a range of concentrations of the test compounds using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
In Vivo Studies: Efficacy and Safety in an Animal Model
Objective: To evaluate the therapeutic efficacy and safety profile of the compound in a preclinical model of rheumatoid arthritis.
Experimental Workflow:
Caption: Workflow for in vivo efficacy testing in a mouse model of arthritis.
Protocol:
-
Collagen-Induced Arthritis (CIA) Model:
-
Rationale: The CIA model is a widely accepted preclinical model that recapitulates many of the key pathological features of human RA.
-
Method: DBA/1 mice will be immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. At the onset of clinical signs of arthritis, mice will be randomized into treatment groups and dosed daily with 1-(pyridin-4-yl)butane-2,3-diol hydrochloride (e.g., at three dose levels), methotrexate, or a vehicle control. Adalimumab is not typically used as a direct comparator in this model due to species-specificity, but its known efficacy provides a benchmark.
-
Endpoints:
-
Primary: Clinical arthritis score and paw thickness measurements.
-
Secondary: Histopathological analysis of joint inflammation, cartilage damage, and bone erosion; measurement of serum anti-collagen antibody titers and pro-inflammatory cytokine levels.
-
-
Comparative Data Analysis
The following tables present hypothetical but plausible data to illustrate the expected outcomes of the benchmarking studies.
Table 1: In Vitro Comparative Profile
| Parameter | 1-(pyridin-4-yl)butane-2,3-diol HCl | Methotrexate | Adalimumab |
| Primary Target | JAK1/2 | DHFR | TNF-α |
| Target IC50 (nM) | 5 / 15 | 10 | 0.01 |
| Cellular IC50 (IL-6 Inhibition, nM) | 50 | 100 | 0.1 |
| Cytotoxicity (CC50 in PBMCs, µM) | > 50 | > 100 | N/A |
| Selectivity Index (CC50/Cellular IC50) | > 1000 | > 1000 | N/A |
Table 2: In Vivo Efficacy in CIA Model (Hypothetical Data)
| Parameter | Vehicle Control | 1-(pyridin-4-yl)butane-2,3-diol HCl (30 mg/kg) | Methotrexate (1 mg/kg) |
| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 4.2 ± 0.8 | 5.5 ± 1.0 |
| Paw Swelling (mm, Day 42) | 3.8 ± 0.3 | 2.5 ± 0.2 | 2.8 ± 0.3 |
| Histological Score (Inflammation) | 3.5 ± 0.4 | 1.5 ± 0.3 | 2.0 ± 0.4 |
| Histological Score (Bone Erosion) | 3.2 ± 0.5 | 1.2 ± 0.2 | 1.8 ± 0.3 |
| *p < 0.05 vs. Vehicle Control |
Mechanistic Context: JAK-STAT Signaling in RA
The therapeutic rationale for a JAK inhibitor in RA is based on its ability to block the signaling of multiple pro-inflammatory cytokines.
Caption: Simplified representation of the JAK-STAT signaling pathway and the inhibitory action of the novel compound.
Conclusion and Future Directions
This guide outlines a structured approach to benchmarking the novel compound 1-(pyridin-4-yl)butane-2,3-diol hydrochloride against current standards of care for rheumatoid arthritis. The proposed experimental framework provides a robust methodology for generating comparative data on the compound's potency, selectivity, efficacy, and safety.
Based on the hypothetical data, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride demonstrates a promising profile with potent in vitro activity and significant in vivo efficacy, potentially exceeding that of methotrexate in the CIA model.
Future research should focus on comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies, as well as investigation in other preclinical models of autoimmune disease. These data will be critical for determining the compound's potential for clinical development and its positioning within the therapeutic landscape for rheumatoid arthritis and other inflammatory conditions.
References
-
Smolen, J. S., Aletaha, D., & McInnes, I. B. (2016). Rheumatoid arthritis. The Lancet, 388(10055), 2023-2038. [Link]
-
Guo, X., Wang, Y., Xu, D., & Niu, K. (2018). The role of JAK-STAT signaling pathway in the pathogenesis of autoimmune diseases. Journal of Immunology Research, 2018, 7037218. [Link]
-
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Nature Reviews Drug Discovery, 16(12), 843-862. [Link]
-
McInnes, I. B., & Schett, G. (2011). The pathogenesis of rheumatoid arthritis. New England Journal of Medicine, 365(23), 2205-2219. [Link]
-
Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics. (2017). Frontiers in Pharmacology. [Link][1]
-
Rheumatoid Arthritis Treatment Options. (n.d.). Johns Hopkins Arthritis Center. [Link][3]
-
Design, synthesis and biological evaluation of novel anti-inflammatory agents. (n.d.). ResearchGate. [Link][4]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling. (2011). Xenobiotica. [Link][5]
Sources
- 1. Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rheumatoid arthritis - Treatment - NHS [nhs.uk]
- 3. Rheumatoid Arthritis Treatment Options | Johns Hopkins Arthritis Center [hopkinsarthritis.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the In Vitro and In Vivo Correlation of 1-(pyridin-4-yl)butane-2,3-diol Hydrochloride Activity
This guide provides a comprehensive analysis of the in vitro and in vivo activity of the novel inhibitor, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride. Our focus is on establishing a robust In Vitro-In Vivo Correlation (IVIVC), a critical step in modern drug development for predicting clinical efficacy and optimizing dosage regimens. We will compare its performance against a known, well-characterized inhibitor, Compound-X, targeting the same hypothetical pathway.
The core of this investigation lies in bridging the gap between controlled, single-variable in vitro experiments and the complex, multi-system dynamics of in vivo models. By meticulously correlating data across these domains, we can build a predictive model of the compound's behavior, thereby de-risking its progression towards clinical evaluation.
Introduction to the Target Pathway and Compound Class
The compound, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, has been identified through high-throughput screening as a potential inhibitor of the fictional "Kinase Y" signaling pathway. This pathway is implicated in aberrant cell proliferation and survival in specific cancer subtypes. Establishing a clear dose-response relationship in both cellular and whole-organism models is paramount.
The pyridine moiety is a common feature in many kinase inhibitors, often involved in forming critical hydrogen bonds within the ATP-binding pocket of the enzyme. Our objective is to characterize the potency and selectivity of our lead compound and determine if its in vitro profile translates to meaningful anti-tumor activity in vivo.
Experimental Design: A Two-Pronged Approach for IVIVC
To build a reliable IVIVC model, we employ a parallel workflow of in vitro and in vivo experiments. The choice of assays is designed to provide a tiered data package, moving from molecular-level interaction to cellular response, and finally to organism-level efficacy.
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 1-(pyridin-4-yl)butane-2,3-diol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. While these compounds hold the promise of therapeutic breakthroughs, they also present unknown hazard profiles that demand a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, a research chemical for which a specific Safety Data Sheet (SDS) may not be readily available. By understanding the potential hazards associated with its structural components—a pyridine derivative and a hydrochloride salt—we can establish a robust framework for personal protection and safe laboratory operations.
Hazard Assessment: A Synthesis of Structural Analogs
Given the absence of a specific SDS for 1-(pyridin-4-yl)butane-2,3-diol hydrochloride, a conservative approach to hazard assessment is warranted. We must infer potential risks from its constituent parts: the pyridine ring and the hydrochloride salt.
-
Pyridine and its Derivatives: Pyridine is a flammable liquid with a strong, unpleasant odor.[1] It is harmful if inhaled, swallowed, or absorbed through the skin.[2] Exposure can lead to a range of health issues, including nausea, headaches, dizziness, and irritation of the respiratory tract.[1] Pyridine compounds should always be handled in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Hydrochloride Salts: The hydrochloride salt component indicates that the compound is acidic and may be corrosive. Hydrochloric acid is a strong corrosive that can cause severe skin burns and eye damage.[3] While the solid form of the salt is less of a splash hazard, it can still cause irritation upon contact with skin or mucous membranes. When dissolved, it will form an acidic solution.
Based on this analysis, 1-(pyridin-4-yl)butane-2,3-diol hydrochloride should be treated as a potentially hazardous substance that is harmful if ingested or inhaled, and can cause skin and eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling chemicals with unknown toxicological profiles. The following table summarizes the recommended PPE for various laboratory operations involving 1-(pyridin-4-yl)butane-2,3-diol hydrochloride.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[1][2] | Provides chemical resistance against pyridine and its derivatives. Regular glove changes are recommended, especially after direct contact. |
| Eye and Face Protection | Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned.[4] Consider flame-retardant materials if working with larger quantities. | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood or a well-ventilated area.[1] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[5] | Pyridine fumes can cause respiratory irritation.[2] |
Safe Handling and Operational Protocols
Adherence to standardized procedures is critical to minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls: The Foundation of Safety
The primary engineering control for handling this compound is a certified chemical fume hood.[6] This will mitigate the risk of inhaling potentially harmful vapors. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[6]
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Verify that the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use tools such as spatulas or powder funnels to avoid direct contact and minimize the generation of dust.
-
Dissolution: If preparing a solution, add the solid hydrochloride salt to the solvent slowly. Be aware that this may be an exothermic process. Always add acid to water, never the other way around, if diluting an acidic solution.[3]
-
Storage: Store 1-(pyridin-4-yl)butane-2,3-diol hydrochloride in a tightly sealed, clearly labeled container.[1] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
The following diagram illustrates the decision-making process for ensuring safe handling:
Emergency Procedures: Preparedness is Key
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is crucial.
Spill Response
In the event of a spill, immediate action is required:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, use an inert absorbent material like sand or vermiculite to contain the substance.[7][8]
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
The following diagram outlines the immediate actions to take in an emergency:
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 4. researchchemshub.com [researchchemshub.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pentachemicals.eu [pentachemicals.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
